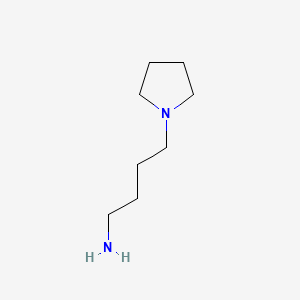






|
REACTION_CXSMILES
|
[N:1]1([CH2:6][CH2:7][CH2:8][CH2:9][NH:10]C(=O)OCC2C=CC=CC=2)[CH2:5][CH2:4][CH2:3][CH2:2]1>[Pd]>[N:1]1([CH2:6][CH2:7][CH2:8][CH2:9][NH2:10])[CH2:5][CH2:4][CH2:3][CH2:2]1
|


|
Name
|
benzyl 4-(pyrrolidin-1-yl)butylcarbamate
|
|
Quantity
|
196 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1(CCCC1)CCCCNC(OCC1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|


|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred under a hydrogen atmosphere overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCCC1)CCCCN
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 83 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 82.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |